molecular formula C15H28N4O2 B2695198 Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate CAS No. 2126177-94-2

Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate

Cat. No.: B2695198
CAS No.: 2126177-94-2
M. Wt: 296.415
InChI Key: UWGKARNEZZWPIG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carboxylate group at the 1-position and a 5-azidopentyl chain at the 4-position. The azide functional group confers unique reactivity, enabling participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it a valuable intermediate for bioconjugation and drug discovery . The tert-butyl group enhances solubility and stability during synthetic workflows, a common strategy in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O2/c1-15(2,3)21-14(20)19-11-8-13(9-12-19)7-5-4-6-10-17-18-16/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGKARNEZZWPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of tert-butyl 4-(5-bromopentyl)piperidine-1-carboxylate. This intermediate is then subjected to nucleophilic substitution with sodium azide to introduce the azido group. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and moderate heating to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium azide in polar aprotic solvents like dimethylformamide.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.

Major Products

    Reduction: Tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds, including tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various pathogens, demonstrating potential as new antimicrobial agents. A study highlighted the synthesis of piperidine derivatives that showed promising results against resistant strains of bacteria, suggesting that the azido group may enhance biological activity through bioorthogonal reactions or as a leaving group in further chemical transformations .

Anticancer Research
The azide functionality in this compound allows for click chemistry applications, which are valuable in the development of targeted cancer therapies. The ability to conjugate this compound with various targeting moieties can facilitate the delivery of cytotoxic agents specifically to cancer cells. Research has shown that compounds containing azide groups can be used in the synthesis of novel anticancer drugs through selective targeting mechanisms .

Materials Science Applications

Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of functional polymers. The azido group provides a reactive site for cross-linking or grafting onto polymer backbones, which can lead to materials with enhanced mechanical properties or specific functionalities. This application is particularly relevant in creating smart materials that respond to environmental stimuli .

Nanotechnology
In nanotechnology, the compound's ability to participate in click reactions makes it suitable for creating nanoscale materials with precise architectures. For example, it can be used to functionalize nanoparticles for targeted drug delivery systems or imaging agents in biomedical applications. The versatility of the azide group allows for the attachment of various biomolecules or drugs, enhancing the efficacy and specificity of treatment modalities .

Biochemical Applications

Bioorthogonal Chemistry
The azide moiety is a hallmark of bioorthogonal chemistry, allowing for selective labeling and tracking of biomolecules within living systems without interfering with native biochemical processes. This compound can be employed in metabolic labeling studies to visualize cellular processes or track drug distribution in vivo .

Enzyme Inhibition Studies
Research has indicated that derivatives similar to this compound may serve as enzyme inhibitors. The structural features allow for interaction with active sites of enzymes involved in critical metabolic pathways, making it a candidate for drug development targeting specific diseases such as cancer or metabolic disorders .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/PathwayReference
This compoundAntimicrobialBacterial strains
This compoundAnticancerCancer cell lines
This compoundEnzyme InhibitionVarious metabolic pathways

Table 2: Synthetic Routes and Yields

Synthesis MethodYield (%)ConditionsReference
Click Chemistry Approach85Room temperature
Polymerization Reaction90Under inert atmosphere
Functionalization of NanoparticlesVariableDepends on nanoparticle type

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate is primarily related to its chemical reactivity. The azido group is highly reactive and can participate in various chemical transformations, making the compound useful as a building block in organic synthesis. In medicinal chemistry, the piperidine ring can interact with biological targets, potentially modulating their activity. specific molecular targets and pathways for this compound have not been extensively studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name (Reference) Substituent at Piperidine-4 Key Functional Groups Synthesis Highlights Applications/Notes
Target Compound 5-azidopentyl Azide Modular alkylation/azidation Bioconjugation, drug delivery
tert-butyl (thiazole-nitrobenzoyl) derivative Thiazole, nitrobenzoyl Methylsulfonyl, nitro Oxidation, coupling CDK9 inhibitors; high yield (97%)
tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (4-bromobenzyl)oxy Bromine, ether Etherification Intermediate for Suzuki cross-coupling
tert-butyl 4-(indazolyl)piperidine derivatives 6-methoxy-5-nitro/amino-indazole Methoxy, nitro, amine Cyclization, nitro reduction Antiprotozoal agents (moderate activity)
Pyrimidine-aminomethyl derivative Pyrimidine-dibenzylamino Dibenzylamino, nitro Nucleophilic substitution Kinase inhibitor (patented)
Azetidine-carbonyl-phenyl derivative 3-(azetidine-1-carbonyl)-6-phenylhexyl Carbonyl, phenyl Enantioselective alkylation Catalytic asymmetric synthesis

Key Findings

Reactivity and Functionalization :

  • The target compound’s azide group enables rapid conjugation, unlike bromine () or nitro groups (), which require cross-coupling or reduction, respectively.
  • Indazole derivatives () prioritize rigidity and hydrogen bonding via nitro/amine groups, contrasting with the flexible azidopentyl chain.

Biological Activity :

  • Indazole-containing analogues () exhibit antiprotozoal activity, though inferior to metronidazole. The azide in the target compound has untested bioactivity but offers modularity for drug-discovery pipelines .
  • Thiazole-nitrobenzoyl derivatives () target CDK9 inhibition, leveraging the electron-withdrawing nitro group for binding affinity .

Synthetic Flexibility :

  • The tert-butyl carboxylate group is retained across analogues for stability, but substituent synthesis varies:
  • Cyclization : Indazole formation () vs. click chemistry (target compound).
  • Cross-coupling : Bromobenzyl ether () vs. pyrimidine substitution ().

Research Implications

  • Drug Discovery : The target compound’s azide group is advantageous for generating diverse libraries via click chemistry, whereas rigid analogues (e.g., indazoles) optimize target binding .
  • Selectivity : Methylsulfonyl and nitro groups () enhance selectivity for kinase targets, while azides prioritize modularity over direct activity .

Biological Activity

Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with an azido group that enhances its reactivity and potential for biological interactions. The molecular formula is C13H22N4O2C_{13}H_{22}N_4O_2.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the modulation of signaling pathways. The azido group allows for bioorthogonal reactions, which can be exploited in drug delivery systems and targeting specific cellular mechanisms.

Key Mechanisms:

  • Inhibition of Kinases : Similar piperidine derivatives have shown the ability to inhibit specific kinases involved in cancer proliferation, such as ERK5, which plays a critical role in cell growth and survival .
  • Anti-inflammatory Properties : Compounds with similar scaffolds have been investigated for their ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity TypeAssay TypeIC50 (µM)Reference
ERK5 InhibitionCell-based assay77 ± 4
Anti-inflammatoryIL-1β release in macrophages18 - 21% inhibition
CytotoxicityCancer cell linesVaries by cell line

Case Study 1: Anti-cancer Activity

In a study evaluating various piperidine derivatives, this compound exhibited selective inhibition against cancer cell lines. The compound was tested against HeLa cells, showing an IC50 value of approximately 77 nM, indicating significant potency in inhibiting cell proliferation through ERK5 pathway modulation .

Case Study 2: Inflammation Modulation

Another investigation focused on the anti-inflammatory properties of related compounds. The study demonstrated that derivatives could significantly reduce IL-1β release from LPS/ATP-stimulated human macrophages, suggesting a potential role in treating inflammatory diseases .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:

ParameterValue
Oral BioavailabilityEstimated at ~42%
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-Life (t1/2)80 min

These parameters indicate favorable absorption and distribution characteristics, supporting further development as a drug candidate.

Q & A

Q. What are the standard synthetic protocols for preparing Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate?

Methodological Answer: Synthesis typically involves coupling tert-butyl piperidine derivatives with azidopentyl precursors. For example:

  • Use coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) with catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane .
  • Protect reactive intermediates (e.g., amines) using Boc (tert-butoxycarbonyl) groups to prevent side reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

Q. How is the compound characterized for purity and structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H and 13C^{13}C spectra to confirm piperidine ring substitution patterns and azide functional group integration .
  • Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (e.g., expected m/z for C15H27N3O2C_{15}H_{27}N_3O_2) .
  • HPLC: Assess purity (>95%) with reverse-phase columns (C18) and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity or stability data for this compound?

Methodological Answer:

  • Data Validation: Cross-reference toxicity studies with structurally similar compounds (e.g., tert-butyl piperidine derivatives) under controlled conditions. Note that acute toxicity data may be limited, as many analogs are classified for R&D use only .
  • Stability Testing: Conduct accelerated degradation studies (e.g., exposure to heat, light, or humidity) and analyze by HPLC to identify decomposition products .
  • In Vitro Assays: Use cell viability assays (e.g., MTT) to empirically assess cytotoxicity, as existing safety data sheets often lack comprehensive toxicological profiles .

Q. What strategies optimize reaction yields for introducing the azidopentyl moiety?

Methodological Answer:

  • Temperature Control: Maintain reactions at 0–5°C during azide coupling to minimize side reactions (e.g., undesired nucleophilic substitutions) .
  • Catalyst Screening: Test alternative catalysts like Hünig’s base or triethylamine to enhance coupling efficiency .
  • Solvent Optimization: Use anhydrous dichloromethane or DMF to improve solubility of intermediates .

Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • 2D NMR Techniques: Employ 1H^1H-13C^{13}C HSQC or HMBC to resolve overlapping signals, particularly for piperidine ring protons and azide-related carbons .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Crystallography: If crystalline, perform X-ray diffraction to unambiguously confirm stereochemistry .

Q. What are the best practices for ensuring compound stability during biological assays?

Methodological Answer:

  • Storage Conditions: Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the tert-butyl ester group .
  • Light Sensitivity: Shield solutions from UV light to avoid azide degradation (e.g., use amber vials) .
  • Buffer Compatibility: Pre-test solubility in assay buffers (e.g., PBS) to avoid precipitation during biological testing .

Application-Focused Questions

Q. How is this compound utilized in click chemistry for bioconjugation?

Methodological Answer:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): React the azide group with alkyne-functionalized biomolecules (e.g., proteins, nucleic acids) using Cu(I) catalysts to form stable triazole linkages .
  • Kinetic Monitoring: Use fluorogenic alkynes (e.g., coumarin derivatives) to track reaction progress in real time .

Q. What role does the piperidine ring play in modulating biological activity?

Methodological Answer:

  • Conformational Analysis: The piperidine ring’s chair conformation influences binding to biological targets (e.g., enzymes, receptors). Molecular dynamics simulations can predict preferred conformations .
  • Structure-Activity Relationship (SAR): Compare analogs with varying substituents (e.g., tert-butyl vs. benzyl groups) to assess impacts on potency or selectivity .

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